molecular formula C7H8N2O4 B13958813 5-methoxy-6-methyl-3-nitropyridin-2(1H)-one CAS No. 52334-84-6

5-methoxy-6-methyl-3-nitropyridin-2(1H)-one

Cat. No.: B13958813
CAS No.: 52334-84-6
M. Wt: 184.15 g/mol
InChI Key: CMBGQKOLWVPLBF-UHFFFAOYSA-N
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Description

5-Methoxy-6-methyl-3-nitropyridin-2(1H)-one is a versatile chemical building block designed for advanced organic and medicinal chemistry research. This multifunctional compound belongs to the class of nitropyridinones, which are recognized as valuable precursors for synthesizing a wide range of mono- and polynuclear heterocyclic systems . The methoxy group at the 5-position and the lactam functionality can serve as a protected or activated form, facilitating further transformations and N-alkylation reactions to create more complex structures . Its primary research value lies in its application as a key intermediate in the synthesis of biologically active molecules. Analogous nitropyridinone scaffolds are frequently employed in drug discovery efforts, particularly in the development of kinase inhibitors for oncology research . Furthermore, compounds of this class are integral to the synthesis of complex heterocycles like indolizines, which are core structures in many alkaloids and materials of significant pharmacological interest . Researchers can utilize this reagent to explore novel chemical space in projects aimed at developing new therapeutic agents, leveraging the reactivity of the nitro group for reductions or nucleophilic substitutions, and the methoxy group for functionalization . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

52334-84-6

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

5-methoxy-6-methyl-3-nitro-1H-pyridin-2-one

InChI

InChI=1S/C7H8N2O4/c1-4-6(13-2)3-5(9(11)12)7(10)8-4/h3H,1-2H3,(H,8,10)

InChI Key

CMBGQKOLWVPLBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)N1)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Nitration-Methoxylation Sequential Protocol

This two-step approach utilizes halogenated pyridinone precursors for selective functionalization:

Step 1: Nitration of 5-Chloro-6-methylpyridin-2-one
A mixture of concentrated nitric acid and sulfuric acid (1:3 v/v) at 0–5°C introduces the nitro group at position 3. The reaction proceeds via electrophilic aromatic substitution, with the pyridinone ring directing nitration to the meta position relative to the carbonyl oxygen.

Step 2: Methoxylation
The chlorinated intermediate reacts with sodium methoxide (1.05 equiv) in anhydrous methanol at 25–30°C for 4–5 hours, replacing the 5-chloro substituent with methoxy.

Parameter Nitration Methoxylation
Temperature 0–5°C (initially), then 60–80°C 25–30°C
Time 3 hours 4–5 hours
Yield 68–72% 82–86%

Cyclization of β-Diketones with Nitroacetamide

Acetylacetone derivatives undergo acid-catalyzed cyclization with nitroacetamide to construct the pyridinone core:

Reaction Scheme

Methoxyacetylacetone + Nitroacetamide  
→ (H2SO4, reflux) → 5-Methoxy-6-methyl-3-nitropyridin-2(1H)-one  

Optimized Conditions

  • Molar ratio: 1:1.2 (diketone:nitroacetamide)
  • Catalyst: 98% H2SO4 (0.5 equiv)
  • Solvent: Glacial acetic acid
  • Yield: 37%

Advantages

  • Single-step ring formation
  • Direct introduction of nitro group

Limitations

  • Requires handling thermally unstable nitroacetamide (risk of detonation >100°C)
  • Moderate yield due to competing side reactions

Diazotization-Hydrolysis of Aminopyridine Precursors

Amino-functionalized intermediates allow regioselective nitration followed by ring oxidation:

Procedure

  • Nitration : 2-Amino-5-methoxy-6-methylpyridine treated with fuming HNO3 at -10°C yields 3-nitro derivative (89% purity)
  • Diazotization : NaNO2/HCl (0–5°C, 1 hour) converts amine to diazonium salt
  • Hydrolysis : Heating to 60–80°C in aqueous medium forms pyridin-2-one
Stage Critical Parameters
Diazotization pH 1–2, strict temp control
Hydrolysis Gradual heating to 80°C

Comparative Analysis of Methods

Method Throughput Scalability Yield (%) Safety Concerns
Nitration-Methoxylation High Industrial 58–62 Corrosive acids
Cyclization Moderate Lab-scale 37 Explosive intermediates
Diazotization Low Pilot-scale 45–50 Diazonium salt stability

Industrial-Scale Optimization

Recent patents disclose continuous flow reactor designs improving process safety and efficiency:

Challenges in large-scale production include managing exothermic reactions during nitration and preventing methoxide degradation in prolonged storage. Advanced process analytical technology (PAT) enables real-time monitoring of nitro group incorporation using inline Raman spectroscopy.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming different oxides.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyridines.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Drug Development: Investigated for its potential therapeutic properties.

Medicine

    Pharmacology: Studied for its effects on biological systems.

    Diagnostics: Potential use in diagnostic assays.

Industry

    Materials Science: Used in the development of new materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methyl-3-nitro-2(1h)-pyridinone would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor function.

    Pathways Involved: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the substituent positions and functional groups of 5-methoxy-6-methyl-3-nitropyridin-2(1H)-one with structurally related pyridinone derivatives:

Compound Name Substituent Positions Molecular Formula Key Functional Groups
5-Methoxy-6-methyl-3-nitropyridin-2(1H)-one 3-NO₂, 5-OCH₃, 6-CH₃ C₇H₈N₂O₄ Nitro, methoxy, methyl
3-Methyl-5-nitro-2(1H)-pyridinone 3-CH₃, 5-NO₂ C₆H₆N₂O₃ Nitro, methyl
1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one 1-C₂H₅, 5-NO₂, 6-CH₃ C₈H₁₀N₂O₃ Ethyl, nitro, methyl
6-Methyl-5-nitro-2-pyridinol 5-NO₂, 6-CH₃, 2-OH C₆H₆N₂O₃ Nitro, methyl, hydroxyl

Key Observations :

  • The methoxy group at position 5 in the target compound distinguishes it from analogues like 3-methyl-5-nitro-2(1H)-pyridinone, which lacks oxygen-containing substituents .
  • Substitution of the hydroxyl group in 6-methyl-5-nitro-2-pyridinol with a methoxy group reduces hydrogen-bonding capacity, which may influence solubility and intermolecular interactions .

Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogues:

Property 5-Methoxy-6-methyl-3-nitropyridin-2(1H)-one 3-Methyl-5-nitro-2(1H)-pyridinone 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one
Molecular Weight (g/mol) 184.15 154.12 182.18
Melting Point (°C) Not reported Not reported Not reported
Solubility Likely polar aprotic solvents Similar to target compound Higher lipophilicity

Notes:

  • The nitro group contributes to low aqueous solubility in all analogues, necessitating organic solvents for handling .
  • Methoxy and ethyl substituents influence logP values , with the ethyl derivative (logP ≈ 1.5) expected to be more membrane-permeable than the methoxy analogue (logP ≈ 0.8) .

Biological Activity

5-Methoxy-6-methyl-3-nitropyridin-2(1H)-one is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.

5-Methoxy-6-methyl-3-nitropyridin-2(1H)-one, with the molecular formula C7H8N2O4C_7H_8N_2O_4, features a pyridine ring substituted with methoxy, methyl, and nitro groups. The synthesis typically involves the nitration of 5-methoxy-6-methylpyridin-2(1H)-one, followed by purification processes such as crystallization or chromatography to yield the final product.

Antimicrobial Properties

Research has indicated that derivatives of 3-nitropyridin-2(1H)-one exhibit significant antimicrobial activity. A study evaluating urease inhibitors demonstrated that certain derivatives, including those related to 5-methoxy-6-methyl-3-nitropyridin-2(1H)-one, showed promising results against Helicobacter pylori, which relies on urease for survival in acidic environments. The most active compounds had IC50 values significantly lower than standard inhibitors like thiourea .

Cytotoxicity and Cell Proliferation Inhibition

In vitro studies using various cancer cell lines have revealed that 5-methoxy-6-methyl-3-nitropyridin-2(1H)-one and its derivatives can induce cell death through mechanisms such as methuosis and microtubule disruption. For example, compounds similar to this one have shown IC50 values ranging from 2 to 3 µM against glioblastoma cells (U251), indicating potent anti-cancer activity .

The biological activity of 5-methoxy-6-methyl-3-nitropyridin-2(1H)-one can be attributed to several mechanisms:

  • Urease Inhibition : The compound's ability to inhibit urease is crucial for its antimicrobial effects against urease-dependent pathogens like H. pylori. The presence of electron-withdrawing groups enhances this inhibition .
  • Induction of Methuosis : Certain derivatives have been shown to induce a unique form of cell death characterized by the formation of large vacuoles in cells, which is distinct from traditional apoptosis .
  • Microtubule Disruption : Similar compounds have been observed to disrupt microtubule dynamics in cancer cells, leading to mitotic arrest and subsequent cell death .

Study on Urease Inhibition

A recent study synthesized various derivatives based on the structure of 5-methoxy-6-methyl-3-nitropyridin-2(1H)-one and evaluated their urease inhibitory potential. The most effective inhibitors were identified with IC50 values as low as 2.0 µM, showcasing their potential as therapeutic agents against H. pylori infections .

Cytotoxicity Against Glioblastoma

Another study assessed the cytotoxic effects of similar compounds on glioblastoma cell lines. The results indicated that these compounds could significantly reduce cell viability at low concentrations (IC50 = 2–3 µM), suggesting their potential as anti-cancer agents .

Data Summary

Activity IC50 Value (µM) Target
Urease Inhibition2.0 - 4.19Helicobacter pylori
Cytotoxicity (U251 Cells)2 - 3Glioblastoma

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